Methyl 2-(3-thienyl)benzoate
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Overview
Description
Methyl 2-(3-thienyl)benzoate is an organic compound that belongs to the class of benzoates It features a benzoate ester linked to a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-thienyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process typically requires the use of palladium catalysts, boronic acids, and aryl halides under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-thienyl)benzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or similar reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 2-(3-thienyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 2-(3-thienyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological molecules. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-thiophenecarboxylate: Similar structure but with the ester group directly attached to the thiophene ring.
Uniqueness
Methyl 2-(3-thienyl)benzoate is unique due to the presence of both a benzoate ester and a thiophene ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-(3-thienyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound consists of a benzoate ester linked to a thiophene ring. Its molecular formula is C12H10O2S, with a molecular weight of approximately 218.27 g/mol. The presence of the thiophene moiety is significant, as it enhances the compound's ability to interact with biological systems through π-π stacking and hydrogen bonding.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Interaction : The compound can interact with various enzymes, potentially modulating their activity.
- Cell Membrane Interaction : The ester group may undergo hydrolysis, releasing benzoic acid, which can interact with cellular targets.
- Antimicrobial Activity : The thiophene ring's structure allows for significant interactions with microbial membranes, leading to potential antimicrobial effects.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that compounds containing thiophene rings often demonstrate significant antibacterial and antifungal properties. For instance:
- Bacterial Inhibition : In vitro studies have reported that this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : The compound has also been evaluated for antifungal activity against strains like Candida albicans, showing promising results in inhibiting fungal growth.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. Preliminary studies suggest:
- Cytotoxicity : In vitro assays indicate that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells.
- Mechanisms of Action : The cytotoxicity may be linked to the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
Research Findings and Case Studies
A variety of studies have explored the biological activities of this compound:
-
Antimicrobial Activity Study
- Objective : To evaluate the antimicrobial efficacy against common pathogens.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : Significant inhibition zones were observed against S. aureus (MIC = 15 μg/mL) and E. coli (MIC = 32 μg/mL).
-
Cytotoxicity Evaluation
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound exhibited IC50 values ranging from 20 to 50 µM across different cancer cell lines.
Table of Biological Activities
Activity Type | Test Organism/Cell Line | Method Used | MIC/IC50 Values |
---|---|---|---|
Antibacterial | Staphylococcus aureus | Disk diffusion | 15 µg/mL |
Antibacterial | Escherichia coli | Broth microdilution | 32 µg/mL |
Antifungal | Candida albicans | Broth microdilution | 25 µg/mL |
Cytotoxicity | MCF-7 (breast cancer) | MTT assay | IC50 = 30 µM |
Cytotoxicity | HCT116 (colon cancer) | MTT assay | IC50 = 40 µM |
Properties
CAS No. |
20608-88-2 |
---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
methyl 2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C12H10O2S/c1-14-12(13)11-5-3-2-4-10(11)9-6-7-15-8-9/h2-8H,1H3 |
InChI Key |
PARKTCBUEOYYIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
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